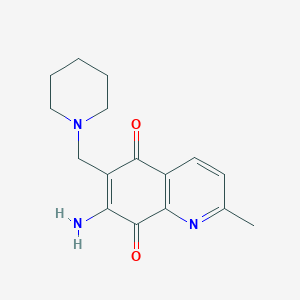
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and quinoline moieties in its structure allows for unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-chloroquinoline-4-carboxylic acid with 3-pyridyl ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Another method involves the use of transition metal-catalyzed coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to couple a quinoline-4-boronic acid derivative with a 3-pyridyl halide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives of quinoline and pyridine.
Substitution: Various substituted quinoline and pyridine derivatives.
科学研究应用
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, its ability to chelate metal ions can influence metalloprotein functions and oxidative stress responses .
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the pyridine moiety but shares the quinoline core structure.
2-(Pyridin-2-yl)ethyl quinoline-4-carboxylate: Similar structure with the pyridine ring attached at the 2-position instead of the 3-position.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the quinoline moiety.
Uniqueness
2-(Pyridin-3-yl)ethyl quinoline-4-carboxylate is unique due to the presence of both pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-pyridin-3-ylethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-11-8-13-4-3-9-18-12-13)15-7-10-19-16-6-2-1-5-14(15)16/h1-7,9-10,12H,8,11H2 |
InChI 键 |
PXPIISNEMOFZBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)OCCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


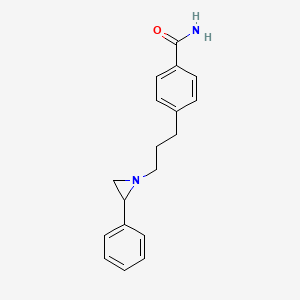
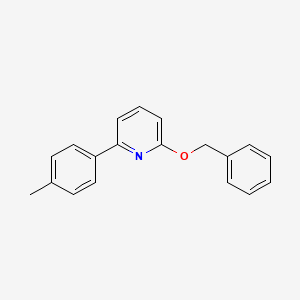
![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)
![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
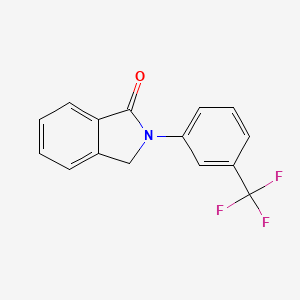
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)
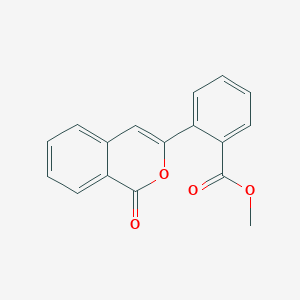
![Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-](/img/structure/B11844647.png)
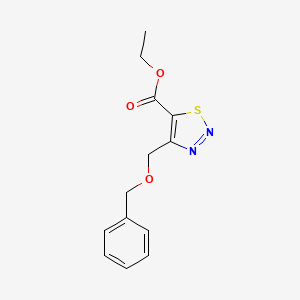
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)
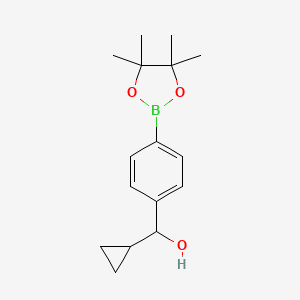
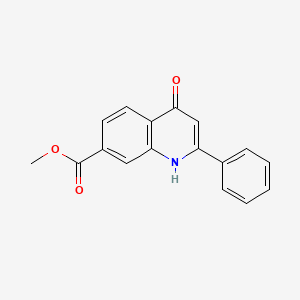
![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
